molecular formula C11H10N2O3 B1392002 Ethyl 5-(5-pyrimidyl)-2-furoate CAS No. 1187163-42-3

Ethyl 5-(5-pyrimidyl)-2-furoate

Cat. No. B1392002
M. Wt: 218.21 g/mol
InChI Key: RMBIEMXDXADZAU-UHFFFAOYSA-N
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Description

Pyrimidyl alkanols are a type of organic compound that includes a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms . They are often used in the synthesis of various heterocyclic compounds .


Synthesis Analysis

The synthesis of pyrimidyl alkanols can be achieved through various methods. One such method involves the use of oxovanadium catalysts . Another method involves the reaction of pyrimidin-5-yl-lithium with formate ester and ethyl cyanoformate .


Molecular Structure Analysis

The molecular structure of pyrimidyl alkanols involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

Pyrimidyl alkanols can undergo various chemical reactions. For example, they can undergo an autocatalytic reaction to generate more of the alkanol when treated with diisopropylzinc and pyrimidine-5-carbaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidyl alkanols can vary depending on their specific structure and the conditions under which they are studied .

Scientific Research Applications

  • Palladium-Catalysed Direct Heteroarylations : Ethyl 5-bromothiophene-2-carboxylate and related compounds have been utilized in palladium-catalysed direct arylation of heteroaromatics. These reagents, with their blocked C5 by ester groups, prevent the formation of dimers or oligomers, facilitating the formation of biheteroaryls in high yields. This has implications for the synthesis of 2,5-diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Copolyesters with Bio-Based Furanic Units : Ethyl 2-furoate derived monomers have been used for creating copolyesters containing both terephthalate and furoate units. These copolymers, characterized by methods such as NMR and TGA, showcase the potential of using ethyl 2-furoate in the development of new materials with good thermal stability (Abid, Kamoun, Gharbi, & Fradet, 2008).

  • Intramolecular Ring Formation Studies : Investigations into the thermal and photochemical decompositions of various methyl furoate derivatives have provided insights into the formation of complex molecular structures like methyl pyrroloquinoline carboxylates. These studies contribute to our understanding of reaction mechanisms and pathways in organic chemistry (Yakushijin, Tsuruta, & Furukawa, 1982).

  • Glycosidase Inhibitory Activities : Research on derivatives of ethyl 5-[(1'S)-D-erythrosyl]-2-methyl-3-furoate shows significant inhibitory activity towards glycosidases, with potential implications in biochemistry and drug development (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

  • Synthesis of Insecticidal Esters : The synthesis of 5-substituted 3-furoates, including chloromethylation and Friedel–Crafts reactions, has been explored for creating intermediates for insecticidal esters. This research contributes to the development of new agrochemicals (Elliott, Janes, & Pearson, 1971).

Future Directions

Research into pyrimidyl alkanols and related compounds is ongoing, with potential applications in various fields such as the synthesis of new materials and the study of the origin of biological homochirality .

properties

IUPAC Name

ethyl 5-pyrimidin-5-ylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-4-3-9(16-10)8-5-12-7-13-6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBIEMXDXADZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(5-pyrimidyl)-2-furoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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